Mal-Phe-C4-VC-PAB-MMAE
Description
Foundational Principles and Architecture of Antibody-Drug Conjugates
Antibody-Drug Conjugates are tripartite molecules comprising a monoclonal antibody (mAb), a potent cytotoxic drug (payload), and a chemical linker that connects them. nih.govnih.gov The monoclonal antibody serves as a targeting moiety, specifically recognizing and binding to tumor-associated antigens that are overexpressed on the surface of cancer cells. news-medical.netfrontiersin.org This targeted binding facilitates the internalization of the ADC into the cancer cell, typically through a process called endocytosis. urotoday.com Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect. urotoday.com This mechanism enhances the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site while sparing healthy tissues. nih.govnih.gov
Positioning of Mal-Phe-C4-VC-PAB-MMAE within Advanced ADC Design
This compound represents a sophisticated and widely utilized drug-linker technology in the development of modern ADCs. xcessbio.comfujifilm.comglpbio.com It features a cleavable linker system designed for controlled, intracellular release of the highly potent anti-tubulin agent, Monomethyl Auristatin E (MMAE). xcessbio.combioscience.co.ukmedchemexpress.com The design of this linker incorporates multiple components, each with a specific function, to optimize the balance between systemic stability and targeted payload delivery. This strategic design places it at the forefront of ADC technology, contributing to the clinical success of several approved and investigational therapies. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C72H105N11O15 |
|---|---|
Molecular Weight |
1364.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI Key |
NGSQUXLVAHZKMZ-CZNGMLIJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O |
Origin of Product |
United States |
Monomethyl Auristatin E Mmae As a Cytotoxic Payload
Chemical Class and Origin of MMAE
Monomethyl Auristatin E (MMAE) is a synthetic, antineoplastic agent. wikipedia.org It is a peptide derivative and an analog of dolastatin 10, a natural product isolated from the marine sea hare Dolabella auricularia. wikipedia.orgaacrjournals.org Dolastatins demonstrated significant antimitotic activity in preclinical studies against various cancers. wikipedia.org MMAE itself is technically desmethyl-auristatin E, meaning one of the N-terminal amino groups has a single methyl substituent instead of two. wikipedia.org The high potency and cytotoxicity of auristatins make them suitable as payloads for ADCs. aacrjournals.org
Molecular Mechanism of Action: Interaction with Tubulin and Microtubule Dynamics
MMAE functions as a potent antimitotic agent by interfering with the dynamics of microtubules, which are essential for various cellular functions, including cell division. wikipedia.orgcreative-diagnostics.comnih.gov
Inhibition of Tubulin Polymerization
The primary mechanism of MMAE is the inhibition of tubulin polymerization. wikipedia.orgaacrjournals.orgnih.gov It binds to tubulin, the protein subunit of microtubules, which prevents the assembly of these structures. nih.govnih.gov Research indicates that MMAE binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1. nih.govresearchgate.net This action is highly potent, with some studies suggesting it can be up to 200 times more effective than vinblastine, another tubulin-targeting agent. wikipedia.org
Disruption of Microtubule Integrity and Function
By preventing tubulin from polymerizing, MMAE effectively disrupts the formation and integrity of the microtubule network within the cell. nih.govaacrjournals.org This disruption is catastrophic for the cell, particularly during mitosis when a functional mitotic spindle, composed of microtubules, is required to segregate chromosomes. nih.govresearchgate.net MMAE's binding suppresses microtubule dynamics, introduces structural defects, and can promote the formation of non-functional tubulin rings. nih.govresearchgate.net This interference with the microtubule network also affects other cellular processes that rely on it, such as organelle transport. aacrjournals.orgplos.org
Cellular Consequences of MMAE Activity
The disruption of microtubule dynamics by MMAE leads to significant consequences for the cancer cell, ultimately culminating in cell death. patsnap.comnih.gov
Induction of Cell Cycle Arrest (e.g., G2/M phase)
A direct result of mitotic spindle disruption is the arrest of the cell cycle in the G2/M phase. patsnap.comnih.govresearchgate.net Unable to form a proper spindle, the cell cannot proceed through mitosis. nih.gov Studies have consistently shown that treatment with MMAE or MMAE-containing ADCs leads to a significant accumulation of cells in the G2/M phase. researchgate.netthno.orgresearchgate.net For example, one study demonstrated that an MMAE-based ADC induced G2/M phase arrest in a dose-dependent manner in pancreatic cancer cell lines. researchgate.net Another study on prostate cancer cells showed that MMAE caused cell cycle progression to stall at the G2/M checkpoint. researchgate.net
| Treatment Concentration (24h) | % of Cells in G2/M Phase |
|---|---|
| 0.03 nM | 10.60% |
| 0.1 nM | 12.95% |
| 1 nM | 37.06% |
| 10 nM | 61.68% |
Data adapted from a study on a theranostic ADC, indicating a dose-dependent increase in G2/M arrest. thno.org
Activation of Apoptotic Pathways
Prolonged cell cycle arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. creative-diagnostics.comnih.gov The inability of the cell to complete mitosis activates internal signaling pathways that lead to its self-destruction. frontiersin.orgresearchgate.net The activation of apoptosis by MMAE is often characterized by the cleavage and activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). frontiersin.orgresearchgate.netresearchgate.net Studies have also shown that MMAE treatment can alter the expression of proteins in the Bcl-2 family, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. frontiersin.org Furthermore, the disruption of the microtubule network can lead to endoplasmic reticulum (ER) stress, which is another pathway that can initiate apoptosis. aacrjournals.orgaacrjournals.org
| Protein | Role | Effect of MMAE Treatment |
|---|---|---|
| Caspase-3 | Executioner caspase in apoptosis | Cleaved/Activated frontiersin.orgresearchgate.net |
| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway | Cleaved/Activated frontiersin.orgresearchgate.net |
| PARP | DNA repair enzyme, cleavage is a hallmark of apoptosis | Cleaved frontiersin.orgresearchgate.net |
| Bcl-2 | Anti-apoptotic protein | Downregulated frontiersin.org |
| Bax | Pro-apoptotic protein | Upregulated frontiersin.org |
Mal Phe C4 Vc Pab Linker: Design, Structure, and Cleavage Mechanisms
Chemical Constituents and Modular Design of the Mal-Phe-C4-VC-PAB Linker
The Mal-Phe-C4-VC-PAB linker is a meticulously engineered chemical entity that connects a monoclonal antibody to the cytotoxic drug MMAE. medchemexpress.com Its modular design consists of several distinct components, each with a specific function that contributes to the stability and conditional cleavage of the linker. nih.gov This design ensures that the potent payload remains inactive and attached to the antibody while in systemic circulation, and is only released upon internalization into the target cancer cell. nih.govunirioja.es
Role of the Maleimide (B117702) (Mal) Moiety in Covalent Attachment
The maleimide (Mal) group serves as the reactive handle for conjugating the linker-drug complex to the antibody. medchemexpress.com It is a chemical entity widely utilized in bioconjugation due to its ability to react specifically with thiol (sulfhydryl) groups. xcessbio.comrsc.org In the context of ADCs, the maleimide group typically reacts with the thiol group of cysteine residues on the monoclonal antibody. chemsrc.com This reaction, a Michael addition, forms a stable thioether bond, securely attaching the linker and its payload to the antibody. xcessbio.com While this conjugation method is highly efficient, the resulting thiosuccinimide linkage can sometimes exhibit instability in plasma, which has been a subject of ongoing research to enhance linker stability. chemicalbook.comcymitquimica.com
The Valine-Citrulline (VC) Dipeptide Sequence as a Protease Recognition Site
The valine-citrulline (VC) dipeptide is a critical component of the linker, acting as a specific recognition site for intracellular proteases. nih.govtargetmol.cn This sequence was designed to be selectively cleaved by lysosomal enzymes, most notably Cathepsin B, which is often overexpressed in tumor cells. nih.govunirioja.es The VC linker exhibits high stability in the bloodstream, which contains protease inhibitors, preventing premature drug release. nih.gov Upon internalization of the ADC into the target cell's lysosome, the VC dipeptide is efficiently hydrolyzed, initiating the payload release sequence. ambeed.com While initially designed for Cathepsin B, studies have shown that other lysosomal cysteine proteases, such as cathepsin L and S, can also cleave the VC linker. rsc.orgresearchgate.net
Para-Aminobenzylcarbamate (PAB) as a Self-Immolative Spacer
The para-aminobenzylcarbamate (PAB) group functions as a self-immolative spacer. It is positioned between the cleavable VC dipeptide and the MMAE payload. The term "self-immolative" refers to its ability to spontaneously break down and release the drug following a specific triggering event. In this system, the trigger is the enzymatic cleavage of the VC linker. Once the protease has cleaved the citrulline from the PAB moiety, the PAB group becomes electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This fragmentation cascade ensures the complete and traceless release of the unmodified, fully active MMAE payload inside the target cell. unirioja.es
Linker Component Functions
| Component | Chemical Moiety | Primary Function |
| Covalent Attachment | Maleimide (Mal) | Reacts with thiol groups on the antibody to form a stable covalent bond. chemsrc.comxcessbio.com |
| Spacer | Phenyl-C4 (Phe-C4) | Provides spatial separation between the antibody and the payload; influences physicochemical properties. xcessbio.com |
| Cleavage Site | Valine-Citrulline (VC) | Acts as a specific substrate for lysosomal proteases like Cathepsin B, ensuring targeted cleavage inside the cell. nih.govtargetmol.cn |
| Release Mechanism | Para-Aminobenzylcarbamate (PAB) | Undergoes spontaneous self-immolation after protease cleavage to release the active drug. |
Enzymatic Cleavage Mechanisms and Triggering Release of MMAE
The release of the cytotoxic drug MMAE from the antibody is a precisely controlled, multi-step process that relies on the unique enzymatic environment within the lysosomes of cancer cells. ambeed.com The design of the cleavable linker is central to this process, ensuring that the potent drug is delivered specifically to its site of action. nih.gov
Lysosomal Protease-Mediated Hydrolysis (e.g., Cathepsin B)
After an antibody-drug conjugate binds to its target antigen on a cancer cell surface, it is internalized, typically through endocytosis, and trafficked to the lysosome. nih.govambeed.com The lysosome is an acidic organelle rich in hydrolytic enzymes, including a family of proteases known as cathepsins. targetmol.cnambeed.com
The Valine-Citrulline (VC) linker was specifically designed to be a substrate for Cathepsin B, a cysteine protease that is highly active in the lysosomal compartment and often upregulated in tumor tissues. medchemexpress.comnih.govrsc.org Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PAB spacer. rsc.org This enzymatic hydrolysis is the key initiating step that triggers the subsequent release of MMAE. Although Cathepsin B is considered the primary enzyme for this cleavage, research indicates that its absence does not completely halt drug release, suggesting that other lysosomal proteases can also contribute to the cleavage of the VC sequence, providing a degree of redundancy to the release mechanism. medchemexpress.comresearchgate.net This enzymatic cleavage is highly specific to the intracellular environment of the lysosome, contributing to the linker's stability in general circulation and minimizing off-target toxicity. nih.govambeed.com
Intracellular Release of the Active MMAE Payload
The efficacy of an ADC is contingent upon the efficient release of its cytotoxic payload within the target cancer cell. The Mal-Phe-C4-VC-PAB linker is engineered for controlled, intracellular cleavage, primarily within the lysosomal compartment of the cell.
Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, often through a process of endocytosis. This complex is then trafficked through the endo-lysosomal pathway, where it is exposed to a more acidic environment and a host of degradative enzymes. The key to the linker's function lies in its valine-citrulline (VC) dipeptide motif. This specific peptide sequence is designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells. aacrjournals.orgnih.gov
The cleavage of the amide bond between the citrulline and the p-aminobenzylcarbamate (PAB) spacer by cathepsin B is the initiating step in the release of MMAE. nih.gov This enzymatic cleavage triggers a self-immolative cascade of the PAB spacer. This spontaneous 1,6-elimination reaction results in the liberation of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell. nih.gov Once released, MMAE can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. fujifilm.com
Research has demonstrated a direct correlation between the intracellular concentration of released MMAE and the cytotoxic potency of the ADC. Studies have shown that despite variations in the drug-to-antibody ratio (DAR) or the specific targeting antibody used, the intracellular concentrations of MMAE at the half-maximal inhibitory concentration (IC50) of the ADCs were remarkably similar. This underscores that the determining factor for in vitro cell killing is the amount of payload successfully released inside the cell. aacrjournals.orgaacrjournals.org
Interactive Table: Intracellular and Intratumoral MMAE Concentrations from vc-PAB Linker-Based ADCs
| Cell Line/Tumor Model | ADC Target | ADC Concentration (at IC50) | Intracellular MMAE (nmol/L) | Intratumoral MMAE (nmol/L) | Reference |
| L-82 | CD30, CD70, CD71 | Varies | 98 - 150 | - | aacrjournals.orgaacrjournals.org |
| Karpas 299 | CD30 | 2 mg/kg | - | ~300 (Day 3 post-dose) | aacrjournals.orgaacrjournals.org |
| Admixed Tumor | CD30 | 3 mg/kg | - | 360 | aacrjournals.org |
Stability Considerations of the Linker in Preclinical Biological Environments
The stability of the ADC linker is a critical attribute, as premature release of the cytotoxic payload in circulation can lead to off-target toxicities. Conversely, the linker must be labile enough to efficiently release the payload within the tumor microenvironment and inside the target cells.
While plasma stability is a key parameter, assessing linker integrity in other relevant biological matrices is crucial for predicting both efficacy and potential toxicities in specific tissues. The tumor microenvironment, with its unique characteristics such as altered pH and enzymatic activity, can influence linker stability.
Studies have been conducted to evaluate the stability of vc-PAB based linkers in environments that mimic specific tissues. For instance, the stability of an EGFR-targeting ADC with a cleavable mc-valine-citrulline-p-aminobenzyl-carbamate linker and MMAE payload was assessed in normal brain homogenate. The results indicated significant release of MMAE, suggesting that the linker is susceptible to cleavage in the brain microenvironment. nih.gov This finding has important implications for the development of ADCs intended to treat central nervous system malignancies, as linker instability could lead to neurotoxicity.
The development of in vitro assays using whole blood, as opposed to just plasma, has been shown to provide a better correlation with in vivo stability results for some ADCs. tandfonline.com This is because whole blood contains a wider array of cellular components and enzymes that could potentially metabolize the linker. Such assays can help to proactively identify potential stability liabilities of new linker-drug combinations in a more physiologically relevant setting before moving into extensive animal studies. tandfonline.com
Furthermore, the choice of preclinical animal models can impact the assessment of linker stability. For example, the valine-citrulline-p-aminobenzylcarbamate (VC-PABC) linker has been shown to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to premature drug release. nih.gov This highlights the importance of understanding species-specific differences in enzyme expression when interpreting preclinical stability data.
Table: Summary of Linker Stability Findings in Different Biological Matrices
| Biological Matrix | Linker Type | Key Finding | Implication | Reference |
| Normal Brain Homogenate | mc-valine-citrulline-p-aminobenzyl-carbamate | Significant release of MMAE | Potential for neurotoxicity if ADC penetrates the CNS | nih.gov |
| Mouse Whole Blood | Various THIOMAB™ antibody-drug conjugates | Improved correlation with in vivo stability compared to plasma | Provides a more predictive in vitro model for stability screening | tandfonline.com |
| Mouse Plasma | valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) | Susceptible to cleavage by carboxylesterase 1c (Ces1c) | Highlights species-specific differences in linker metabolism | nih.gov |
Synthesis and Conjugation Methodologies for Mal Phe C4 Vc Pab Mmae
Chemical Synthesis Pathways for the Mal-Phe-C4-VC-PAB Linker Moiety
The Mal-Phe-C4-VC-PAB linker is a multicomponent system designed for specific chemical reactivity and enzymatic cleavability. Its synthesis is a multi-step process involving the assembly of its constituent parts: the maleimide (B117702) (Mal) group for antibody conjugation, a phenylalanine-C4 (Phe-C4) spacer, the cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) spacer.
Preparation of the Phe-C4-VC-PAB Core: The synthesis would likely begin with the construction of the central peptide-spacer unit. This typically involves solid-phase or solution-phase peptide synthesis. The valine and citrulline amino acids are coupled, followed by the attachment of the PAB group to the N-terminus of the dipeptide. The phenylalanine residue, functionalized with a C4 aliphatic spacer (e.g., 4-aminobutanoic acid), would then be coupled to the Val-Cit-PAB intermediate. Protecting groups are used throughout this process to ensure regioselective reactions.
Introduction of the Maleimide Group: The maleimide functionality, which is reactive towards thiol groups on cysteine residues of antibodies, is introduced at the N-terminus of the Phe-C4 spacer. This is typically achieved by reacting the free amine of the Phe-C4-VC-PAB intermediate with a maleimide-containing reagent, such as N-succinimidyl-4-maleimidobutyrate. This step yields the complete Mal-Phe-C4-VC-PAB linker.
An alternative approach could involve the synthesis of a Mal-Phe-C4 building block first, which is then coupled to a pre-synthesized VC-PAB moiety. The synthesis of the Mal-Phe-C4 component could start with L-phenylalanine, which is N-acylated with a protected 4-aminobutanoic acid. The protecting group on the amino function of the butanoic acid is then removed, and the resulting free amine is reacted with a maleimide-introducing reagent.
Strategies for Covalent Conjugation of MMAE to the Mal-Phe-C4-VC-PAB Linker
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that is conjugated to the linker via an amide bond. The conjugation strategy involves the activation of the carboxylic acid group of the PAB moiety within the linker, followed by reaction with the N-terminal amine of MMAE.
A common method for this conjugation is the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This process forms an activated ester of the linker, which then readily reacts with the primary amine of MMAE to form a stable amide bond, yielding the final Mal-Phe-C4-VC-PAB-MMAE drug-linker construct. The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the activated ester.
Optimization of Conjugation Conditions for Efficient Drug-Linker Formation
The efficiency of the conjugation of the Mal-Phe-C4-VC-PAB linker to an antibody is influenced by several reaction parameters. Optimization of these conditions is crucial to maximize the yield of the desired ADC and to control the drug-to-antibody ratio.
The conjugation reaction relies on the Michael addition of a thiol group from a cysteine residue on the antibody to the maleimide group of the drug-linker. Therefore, the antibody's interchain disulfide bonds are first reduced to generate free thiol groups.
Key Optimization Parameters:
| Parameter | Typical Range/Condition | Rationale |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine), DTT (dithiothreitol) | TCEP is often preferred as it is less prone to forming mixed disulfides with the antibody. |
| Molar Excess of Reducing Agent | 2-10 equivalents per antibody | A higher excess leads to more reduced disulfides and potentially a higher DAR. |
| Reduction Temperature | 4-37°C | Higher temperatures can accelerate reduction but may also risk antibody denaturation. |
| Reduction Time | 1-4 hours | Sufficient time is needed for complete reduction of the desired disulfide bonds. |
| pH of Conjugation Buffer | 6.5-7.5 | This pH range is optimal for the specific reaction of maleimides with thiols, minimizing side reactions with amines. |
| Molar Excess of Drug-Linker | 1.1-1.5 equivalents per thiol | A slight excess drives the reaction to completion, while a large excess can lead to unwanted side reactions and aggregation. |
| Conjugation Time | 1-2 hours | The reaction is typically rapid; longer times may increase the risk of maleimide hydrolysis. |
| Quenching Agent | N-acetylcysteine, Cysteine | Added after the desired conjugation time to react with any unreacted maleimide groups, preventing further reaction. |
This table is interactive. You can sort and filter the data to explore the different parameters.
Impact of Conjugation Chemistry on Drug-to-Antibody Ratio (DAR) Control
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts its efficacy, toxicity, and pharmacokinetic profile. The conjugation chemistry employed plays a pivotal role in determining the final DAR.
For cysteine-based conjugation with a maleimide linker, the DAR is primarily controlled by the number of accessible thiol groups on the antibody. The use of reducing agents to break interchain disulfide bonds in the hinge region of an IgG1 antibody can theoretically generate up to eight reactive cysteine residues, leading to a potential DAR of 8.
Strategies for DAR Control:
Partial Reduction: By carefully controlling the concentration of the reducing agent, the temperature, and the reaction time, it is possible to selectively reduce a subset of the interchain disulfide bonds, leading to an average DAR of around 4, which is often considered optimal for many ADCs.
Engineered Cysteines (THIOMABs): Site-directed mutagenesis can be used to introduce cysteine residues at specific sites on the antibody surface. This allows for the production of ADCs with a homogeneous DAR, typically 2 or 4, as the conjugation occurs only at these engineered sites.
Linker Design: The properties of the linker itself, such as its steric hindrance, can influence the efficiency of the conjugation reaction and thus the final DAR.
Research Findings on DAR Distribution:
Hydrophobic Interaction Chromatography (HIC) is a common analytical technique used to determine the DAR and the distribution of different drug-loaded species in an ADC preparation. A typical HIC profile of a cysteine-conjugated ADC produced by partial reduction shows multiple peaks corresponding to antibodies with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
| DAR Species | Typical Abundance (Partial Reduction) | Desired Abundance (Site-Specific) |
| DAR 0 | 5-15% | <5% |
| DAR 2 | 20-30% | ~95% (for DAR 2) |
| DAR 4 | 30-50% | ~95% (for DAR 4) |
| DAR 6 | 10-20% | <5% |
| DAR 8 | 5-10% | <1% |
This table is interactive and illustrates the typical distribution of DAR species for different conjugation strategies.
By optimizing the conjugation process, a desired average DAR and a narrower distribution of drug-loaded species can be achieved, leading to a more consistent and well-characterized ADC product.
Preclinical Research Applications and Evaluation of Mal Phe C4 Vc Pab Mmae Conjugates
In Vitro Cellular Efficacy Studies
The efficacy of an ADC is contingent upon its successful internalization by target cancer cells and the subsequent intracellular release of its cytotoxic payload. For ADCs employing the Mal-Phe-C4-VC-PAB-MMAE system, cellular uptake is initiated by the binding of the ADC's antibody component to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis.
Studies have shown that the endocytic pathway can vary depending on the target antigen and cell type, but often involves clathrin-mediated endocytosis. Following internalization, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, are crucial for the next step. The valine-citrulline linker is specifically designed to be cleaved by these enzymes, leading to the release of the PAB-MMAE intermediate, which then rapidly breaks down to liberate the free MMAE payload into the cytoplasm. This targeted release mechanism is essential for maximizing the cytotoxic effect on the cancer cell while minimizing exposure to healthy tissues.
The cytotoxic payload, MMAE, is a potent inhibitor of tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for cell division. The release of MMAE inside cancer cells leads to a potent anti-proliferative effect. The in vitro cytotoxicity of ADCs using the VC-MMAE linker has been demonstrated across a wide range of cancer cell lines. The potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.
For instance, an anti-CD22 ADC with a vc-MMAE linker exhibited potent cytotoxicity against a panel of B-cell non-Hodgkin lymphoma (NHL) cell lines with IC50 values ranging from 20 to 284 ng/mL. Similarly, an EGFR-targeting ADC, LR004-VC-MMAE, displayed significant cytotoxicity against various EGFR-expressing tumor cells, with IC50 values in the nanomolar range (0.01–8 nM). The cytotoxic effect is often dependent on the expression level of the target antigen, with cells expressing higher levels of the antigen being more sensitive to the ADC.
| ADC Target | Cancer Cell Line | Reported IC50 Value |
|---|---|---|
| CD22 | Various B-cell NHL lines | 20–284 ng/mL |
| EGFR | ESCC and other EGFR-expressing cells | 0.01–8 nM |
| FGFR1 | Lung Cancer Cells | Nanomolar range |
| General | SKBR3 | 410.54 ± 4.9 nM |
| General | HEK293 | 482.86 ± 6.4 nM |
This table presents a summary of reported half-maximal inhibitory concentration (IC50) values for various antibody-drug conjugates utilizing a vc-MMAE linker against different cancer cell lines.
As a microtubule-disrupting agent, MMAE's primary mechanism of action involves interfering with the cell cycle. Upon its release into the cytoplasm, MMAE binds to tubulin and inhibits its polymerization, which is necessary for the formation of the mitotic spindle during mitosis. This disruption prevents the proper segregation of chromosomes and halts the cell cycle.
Flow cytometry analyses in numerous studies have consistently shown that treatment of cancer cells with MMAE or MMAE-containing ADCs leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest is a hallmark of antimitotic agents and is the direct result of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase. Prolonged arrest at this stage ultimately triggers programmed cell death.
The sustained G2/M cell cycle arrest induced by the this compound conjugate ultimately leads to the induction of apoptosis, or programmed cell death, a process often termed mitotic catastrophe. The quantitative evaluation of apoptosis is a key measure of the conjugate's efficacy.
Several methods are used to quantify apoptosis in vitro. Flow cytometry analysis can detect an increase in the sub-G1 cell population, which is indicative of DNA fragmentation, a characteristic feature of late-stage apoptosis. Studies on prostate cancer cell lines treated with MMAE showed a significant increase in this sub-G1 population. Another common method is the Western blot analysis for cleaved Poly (ADP-ribose) polymerase (PARP), a protein that is cleaved by caspases during the apoptotic cascade. Increased levels of cleaved PARP serve as a reliable marker of apoptosis induction. Research has demonstrated that treatment with MMAE-based conjugates leads to a time-dependent increase in cleaved PARP expression in various cancer cells.
One common comparator is Monomethyl Auristatin F (MMAF). MMAF differs from MMAE by having a charged phenylalanine at its C-terminus, which can hinder its ability to diffuse across cell membranes. This property can make MMAF-based ADCs slightly less potent than their MMAE counterparts in certain contexts, particularly in bystander killing effects, but potentially more dependent on the targeted delivery mechanism.
In Vivo Preclinical Model Investigations
The antitumor activity of ADCs with the this compound linker system has been validated in various in vivo preclinical models, typically using xenografts where human cancer cells are implanted into immunocompromised mice.
In a Ramos xenograft model of non-Hodgkin lymphoma, an anti-CD22-MC-vc-PAB-MMAE conjugate demonstrated significant efficacy. Similarly, another study using DoHH2 and Granta 519 NHL xenografts showed that a single dose of an anti-CD22 ADC (HB22.7–vcMMAE) led to complete and lasting tumor regression in a high percentage of the treated animals. These studies highlight the potent in vivo activity of this drug-linker technology when combined with an appropriate targeting antibody. The efficacy observed in these preclinical models provides a strong rationale for the clinical development of ADCs that incorporate the this compound conjugate.
Efficacy Assessment in Xenograft Models (focus on tumor growth inhibition)
The anti-tumor activity of ADCs utilizing the valine-citrulline-MMAE conjugation chemistry has been demonstrated in various preclinical xenograft models. These in vivo studies are crucial for establishing the potential therapeutic efficacy of these targeted agents. The fundamental principle is that the ADC will selectively target tumor cells expressing a specific antigen, internalize, and release the cytotoxic MMAE payload, leading to tumor cell death and inhibition of tumor growth.
For instance, studies on ADCs targeting B-cell malignancies have shown significant tumor growth inhibition in xenograft models. In a Ramos xenograft model of non-Hodgkin lymphoma, both anti-CD22-MC-vc-PAB-MMAE and anti-CD79b-MC-vc-PAB-MMAE conjugates demonstrated notable efficacy. Similarly, in a mouse xenograft model of human ovarian cancer (OVCAR3-X2.1), an anti-Napi3b-vc-MMAE ADC showed clear, dose-dependent inhibitory activity. These findings highlight the targeted anti-tumor effect of the ADCs, as non-binding control ADCs did not significantly impact tumor growth.
The efficacy of these conjugates is often superior to the unconjugated antibody or the payload administered alone, underscoring the benefit of targeted delivery. The choice of the target antigen, the drug-to-antibody ratio (DAR), and the specific characteristics of the tumor model all play a role in the observed level of tumor growth inhibition.
| ADC Target | Xenograft Model | Tumor Type | Observed Efficacy | Reference |
|---|---|---|---|---|
| CD22 | Ramos | Non-Hodgkin Lymphoma | Significant tumor growth inhibition | |
| CD79b | Ramos | Non-Hodgkin Lymphoma | Significant tumor growth inhibition | |
| NaPi3b | OVCAR3-X2.1 | Ovarian Cancer | Dose-dependent tumor growth inhibition | |
| HER2 | MMTV-HER2/Fo5 | Breast Cancer | Complete tumor growth inhibition with optimized dosing |
Mechanistic Insights into Tumor-Specific Delivery and Payload Release In Vivo
The design of the this compound linker is predicated on a specific, multi-step mechanism of action to ensure tumor-specific payload delivery and release. Once administered, the ADC circulates systemically. The monoclonal antibody component directs the conjugate to tumor cells expressing the target antigen on their surface.
Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a variety of proteases. The valine-citrulline dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B.
Cleavage of the valine-citrulline bond by cathepsin B initiates the release of the payload. This is followed by the spontaneous self-immolation of the PAB spacer, which liberates the highly potent MMAE cytotoxin into the cytoplasm of the cancer cell. Once released, MMAE binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
Interestingly, while the VC linker was designed for cleavage by cathepsin B, studies have shown that the loss of cathepsin B function does not completely abrogate the efficacy of VC-based ADCs. This suggests that other lysosomal cysteine proteases can also cleave the linker, providing a degree of redundancy to the payload release mechanism. The stability of the linker in systemic circulation is a critical factor, as premature release of MMAE can lead to off-target toxicity.
Considerations for Target Antigen Specificity in Preclinical Models
The success of an ADC built with the this compound system is critically dependent on the choice of the target antigen. An ideal target antigen should be highly expressed on the surface of tumor cells with minimal or no expression on healthy tissues. This differential expression is fundamental to achieving a wide therapeutic window, maximizing on-tumor efficacy while minimizing off-target toxicity.
Preclinical models are essential for evaluating the suitability of a target antigen. Key considerations include:
Internalization Rate: The target antigen must be efficiently internalized upon antibody binding to deliver the ADC to the lysosomal compartment for payload release. The rate of internalization can influence the kinetics of payload release and subsequent cytotoxicity.
Shedding of the Antigen: Some cell surface antigens can be shed into the circulation. High levels of shed antigen can act as a "sink," binding to the ADC in the bloodstream and preventing it from reaching the tumor.
"Bystander Effect": MMAE is a membrane-permeable payload. After its release inside a target cell, it can diffuse out and kill neighboring antigen-negative tumor cells. This "bystander effect" is an important consideration, particularly in tumors with heterogeneous antigen expression, and can be evaluated in mixed-cell preclinical models. The ADC Adcetris®, which utilizes a vc-MMAE linker, is a prime example where the bystander effect contributes to its clinical activity.
The careful selection and preclinical validation of the target antigen are therefore paramount to the successful development of a safe and effective ADC utilizing the this compound linker-payload system.
Advanced Analytical Techniques for Characterization of Mal Phe C4 Vc Pab Mmae and Its Conjugates
Chromatographic Methodologies for Purity and Homogeneity Assessment
Chromatographic techniques are indispensable for evaluating the purity and homogeneity of Mal-Phe-C4-VC-PAB-MMAE and its conjugated forms. These methods separate the compound and its variants based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Specifically, Reversed-Phase HPLC (RP-HPLC) is widely utilized due to its ability to separate compounds based on hydrophobicity. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. For this compound, which contains several hydrophobic moieties, this technique allows for the separation of the main compound from process-related impurities or degradation products.
The application of RP-HPLC extends to the characterization of the corresponding ADCs. Following the reduction of the interchain disulfide bonds of the antibody, RP-HPLC can separate the light and heavy chains, allowing for the determination of the drug-to-antibody ratio (DAR).
Table 1: Illustrative RP-HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 40°C |
This table represents typical starting conditions and may require optimization.
Size Exclusion Chromatography (SEC-HPLC) is a non-denaturing technique used to assess the homogeneity and aggregation state of macromolecules, making it particularly crucial for the analysis of ADCs conjugated with this compound. This method separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the desired monomeric ADC, and then any smaller fragments.
The presence of aggregates in biopharmaceutical products is a critical quality attribute to monitor, as they can impact efficacy and potentially induce immunogenicity. For ADCs, the conjugation of the hydrophobic this compound can increase the propensity for aggregation. Therefore, SEC-HPLC is a standard method for quantifying the monomer, dimer, and higher-order aggregates in ADC preparations.
Mass Spectrometry for Structural Elucidation and Cleavage Analysis
Mass spectrometry (MS) is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the precise determination of molecular weight and the elucidation of chemical structures.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large and complex molecules like this compound and its corresponding ADCs. ESI-MS can be coupled with liquid chromatography (LC-MS) for enhanced separation and characterization. This technique is instrumental in confirming the identity and structural integrity of the drug-linker by providing an accurate mass measurement. For ADCs, ESI-MS is used to determine the drug-to-antibody ratio (DAR) distribution by measuring the masses of the different drug-loaded antibody species.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and mass accuracy. This makes it an excellent technique for identifying the cleavage products of the valine-citrulline (VC) linker within this compound. The VC linker is designed to be stable in circulation but cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells.
By incubating the ADC with the target enzyme and analyzing the reaction mixture by Q-TOF/MS, researchers can identify the specific cleavage site and confirm the release of the active payload, MMAE. This analysis is crucial for verifying the intended mechanism of action of the ADC.
Table 2: Expected Mass Fragments of this compound upon Cleavage
| Precursor Compound | Cleavage Condition | Expected Cleavage Product |
| This compound | Enzymatic (e.g., Cathepsin B) | PAB-MMAE |
| Antibody-Mal-Phe-C4-VC-PAB-MMAE | Enzymatic (e.g., Cathepsin B) | PAB-MMAE |
The identification of these fragments by Q-TOF/MS confirms the successful cleavage of the linker.
Spectroscopic Techniques for Characterization
While chromatography and mass spectrometry are primary tools, spectroscopic techniques also play a role in the characterization of the drug-linker and its conjugates. Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used in conjunction with HPLC for the detection and quantification of this compound, as both the MMAE payload and the antibody have characteristic absorbance maxima. This allows for the determination of both protein concentration and the average DAR of an ADC.
Methodologies for Quantifying Drug-to-Antibody Ratio (DAR) in Conjugates
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety. It represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial, as a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and poor pharmacokinetics. For ADCs utilizing the this compound linker-drug system, several advanced analytical techniques are employed to accurately determine the DAR and the distribution of different drug-loaded species.
Ultraviolet-Visible (UV/Vis) Spectroscopy
A straightforward and widely used method for determining the average DAR is UV/Vis spectroscopy. This technique leverages the distinct absorbance properties of the antibody and the cytotoxic drug, in this case, MMAE. The antibody typically exhibits maximum absorbance at approximately 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine), while the drug-linker component has its own characteristic absorbance maximum at a different wavelength.
By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the unconjugated antibody and the free drug-linker, the concentrations of both the protein and the conjugated drug can be calculated using the Beer-Lambert law. This allows for the determination of the average DAR.
Equation for DAR Calculation using UV/Vis Spectroscopy:
A system of two equations is solved to find the concentrations of the antibody and the drug:
A₂₈₀ = ε(Ab, 280) * c(Ab) * l + ε(Drug, 280) * c(Drug) * l
A(λₘₐₓ, Drug) = ε(Ab, λₘₐₓ) * c(Ab) * l + ε(Drug, λₘₐₓ) * c(Drug) * l
Where:
A is the absorbance
ε is the molar extinction coefficient
c is the concentration
l is the path length of the cuvette
Once the concentrations are determined, the average DAR is calculated as:
Average DAR = c(Drug) / c(Ab)
| Parameter | Description | Typical Wavelength |
| Antibody Absorbance | Measured to determine protein concentration. | 280 nm |
| Drug-Linker Absorbance | Measured to determine the concentration of the conjugated drug. | Dependent on the drug's chromophore (e.g., ~248 nm for MMAE conjugates) |
This method provides a rapid and simple way to obtain the average DAR for a bulk ADC sample. However, it does not provide information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).
Hydrophobic Interaction Chromatography (HIC)
In HIC, a high-salt mobile phase is used to promote the interaction of the ADC species with a hydrophobic stationary phase. The species are then eluted by decreasing the salt concentration. The unconjugated antibody (DAR 0), being the least hydrophobic, elutes first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).
The relative abundance of each species is determined by integrating the peak areas in the resulting chromatogram. The weighted average DAR can then be calculated.
Example Data from HIC Analysis of a vc-MMAE ADC:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10 |
| DAR 2 | 8.5 | 25 |
| DAR 4 | 11.3 | 40 |
| DAR 6 | 13.8 | 20 |
| DAR 8 | 15.6 | 5 |
Weighted Average DAR Calculation: DAR = Σ (% Peak Area of each species × DAR of that species) / 100 DAR = ((10 * 0) + (25 * 2) + (40 * 4) + (20 * 6) + (5 * 8)) / 100 = 3.7
HIC is a powerful tool for assessing the distribution of drug-loaded species, which is crucial for manufacturing consistency and quality control.
Reversed-Phase Liquid Chromatography (RP-LC)
Reversed-Phase Liquid Chromatography (RP-LC) is another valuable chromatographic technique for DAR determination. For cysteine-linked ADCs, analysis is often performed after reducing the interchain disulfide bonds of the antibody, separating it into its light and heavy chains. The drug-conjugated light and heavy chains are then separated based on their hydrophobicity.
Similar to HIC, the addition of the MMAE drug-linker increases the hydrophobicity of the chains. The chromatogram will show peaks corresponding to the unconjugated light chain (L0), light chain with one drug (L1), unconjugated heavy chain (H0), and heavy chains with one, two, or three drugs (H1, H2, H3).
By integrating the peak areas for each light and heavy chain species, the average DAR can be calculated. RP-LC often provides higher resolution than HIC and can be coupled with mass spectrometry for more detailed characterization.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful technique that provides direct information on the mass of the different ADC species, allowing for unambiguous determination of the DAR distribution and the average DAR. This can be performed on the intact ADC or on its subunits after reduction or fragmentation.
For intact mass analysis under native conditions, the ADC is introduced into the mass spectrometer in a way that preserves its three-dimensional structure. The resulting mass spectrum shows a distribution of peaks, each corresponding to an ADC molecule with a specific number of conjugated drugs. The mass difference between adjacent peaks corresponds to the mass of the drug-linker conjugate.
Alternatively, liquid chromatography can be coupled with mass spectrometry (LC-MS), where the ADC is first separated by HIC or RP-LC, and the eluting species are then analyzed by MS. This provides both chromatographic separation and mass identification.
Illustrative MS Data for an MMAE-based ADC:
| Species | Observed Mass (Da) | Drug Load |
| Antibody (DAR 0) | 148,000 | 0 |
| ADC (DAR 2) | 150,600 | 2 |
| ADC (DAR 4) | 153,200 | 4 |
| ADC (DAR 6) | 155,800 | 6 |
| ADC (DAR 8) | 158,400 | 8 |
Note: The mass of the this compound drug-linker is approximately 1300 Da.
MS provides the most detailed information regarding the DAR and can also be used to identify other modifications or impurities in the ADC sample.
Future Directions in Drug Linker Conjugate Research for Adc Development
Innovations in Linker Design for Enhanced Intracellular Release and Specificity
The linker is a critical component of an ADC, ensuring stability in circulation and facilitating the controlled release of the cytotoxic payload within the target cancer cell. While the valine-citrulline (VC) peptide in the Mal-Phe-C4-VC-PAB-MMAE linker is effectively cleaved by lysosomal proteases like cathepsin B, which are overexpressed in some tumors, research is exploring more sophisticated and specific release mechanisms.
Innovations are focused on developing linkers that respond to a wider array of tumor-specific stimuli, thereby broadening the therapeutic window. This includes linkers sensitive to the acidic tumor microenvironment (pH-sensitive linkers), those cleaved by enzymes more exclusively expressed in cancer cells, and linkers that are responsive to the reductive intracellular environment.
Table 1: Emerging Classes of Cleavable Linkers for ADCs
| Linker Type | Trigger for Cleavage | Rationale for Use in ADCs |
| Enzyme-Sensitive | Specific tumor-associated enzymes (e.g., legumain, β-glucuronidase, phosphatases, sulfatases) | Exploits the overexpression of certain enzymes within the tumor microenvironment or lysosomes for more targeted payload release. |
| pH-Sensitive | Acidic environment of endosomes and lysosomes (pH 5.0-6.5) | Designed to be stable at the physiological pH of blood (7.4) but to hydrolyze and release the payload in the lower pH of intracellular compartments. |
| Redox-Responsive | Higher intracellular concentrations of glutathione (B108866) (GSH) | Utilizes the significant difference in glutathione concentration between the extracellular space and the intracellular environment to trigger payload release. |
Furthermore, research is underway to improve the stability of the linker itself to prevent premature payload release. This includes the development of novel peptide sequences and tripeptide linkers that exhibit enhanced stability in plasma. For instance, the glutamic acid-glycine-citrulline (EGCit) linker has shown improved stability in both mouse and primate plasma compared to the conventional VCit linker. Another approach involves the use of self-immolative spacers, like the p-aminobenzyl alcohol (PAB) group in this compound, which facilitate the efficient release of the unmodified payload following the initial cleavage event.
Exploration of Novel Payload Chemistries beyond MMAE for ADC Applications
Monomethyl auristatin E (MMAE), a potent microtubule inhibitor, has been a cornerstone of ADC development. However, the future of ADCs lies in diversifying the chemical arsenal (B13267) of payloads to overcome resistance and target a broader range of cancer cell vulnerabilities. Research is actively exploring cytotoxic agents with alternative mechanisms of action.
A prominent area of investigation is the use of topoisomerase I inhibitors , such as derivatives of camptothecin (B557342) like SN-38 and exatecan. These payloads induce DNA damage by trapping the topoisomerase I-DNA complex, leading to cancer cell death. Another class of emerging payloads includes DNA-damaging agents like pyrrolobenzodiazepine (PBD) dimers, which crosslink DNA and are effective against both dividing and non-dividing cancer cells.
Beyond direct cytotoxicity, there is a growing interest in immunostimulatory payloads . These molecules, such as Toll-like receptor (TLR) agonists and stimulators of interferon genes (STING) agonists, are designed to activate an anti-tumor immune response within the tumor microenvironment. This approach aims to combine the targeted killing of cancer cells with the generation of a durable, systemic anti-cancer immunity.
The concept of dual-payload ADCs is also gaining traction as a strategy to combat tumor heterogeneity and resistance. These ADCs carry two different cytotoxic agents with distinct mechanisms of action, potentially leading to synergistic anti-tumor effects. Other innovative payload strategies include the use of Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of specific cancer-promoting proteins, and radionuclides for targeted radiotherapy.
Table 2: Novel Payload Classes for Next-Generation ADCs
| Payload Class | Mechanism of Action | Examples |
| Topoisomerase I Inhibitors | Induce DNA single-strand breaks by stabilizing the topoisomerase I-DNA cleavage complex. | SN-38, Exatecan derivatives (DXd). |
| DNA-Damaging Agents | Cause DNA damage through mechanisms like alkylation or cross-linking. | Pyrrolobenzodiazepine (PBD) dimers. |
| Immunostimulatory Agents | Activate innate or adaptive immune responses against the tumor. | Toll-like receptor (TLR) agonists, STING agonists. |
| PROTACs | Induce targeted protein degradation. | - |
| Radionuclides | Deliver localized radiation to tumor cells. | - |
Strategies for Optimizing Conjugate Stability and Performance in Preclinical Settings
Ensuring the stability of the ADC in circulation is paramount to its safety and efficacy. Premature release of the payload can lead to systemic toxicity and a reduced therapeutic index. A key strategy to enhance stability is the optimization of the linker chemistry. This includes designing linkers that are resistant to enzymatic degradation in the plasma.
Site-specific conjugation has emerged as a critical technology for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This approach allows for the attachment of the drug-linker to specific, engineered sites on the antibody, resulting in a more consistent and stable product compared to traditional conjugation methods that produce heterogeneous mixtures.
Formulation optimization also plays a crucial role in maintaining ADC stability during storage and administration. This involves careful selection of buffers, pH, and excipients to prevent aggregation and degradation of the conjugate.
The preclinical evaluation of ADCs is also evolving. The use of more clinically relevant models, such as patient-derived xenografts (PDXs) and organoids , provides a more accurate prediction of in vivo performance compared to traditional cell line-derived xenografts. Advanced preclinical imaging techniques, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT), are being employed to non-invasively track the biodistribution, target engagement, and therapeutic response of ADCs in real-time.
Development of Advanced Analytical Platforms for Comprehensive Conjugate Characterization
The inherent complexity and heterogeneity of ADCs necessitate the use of sophisticated analytical techniques for their comprehensive characterization. These methods are essential for ensuring product quality, consistency, and for understanding the pharmacokinetic and pharmacodynamic properties of the conjugate.
Mass spectrometry (MS) is a cornerstone of ADC analysis. High-resolution mass spectrometry (HRMS) is used to determine the intact mass of the ADC and to calculate the average drug-to-antibody ratio (DAR). Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to identify the specific sites of drug conjugation on the antibody. Native mass spectrometry, which analyzes the ADC in its non-denatured state, is particularly useful for characterizing cysteine-linked ADCs where non-covalent interactions are important.
Chromatographic techniques are also vital for assessing the purity and heterogeneity of ADCs.
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the drug load distribution and quantifying the amount of unconjugated antibody in cysteine-conjugated ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to analyze the average DAR, especially when coupled with MS.
Size Exclusion Chromatography (SEC) is employed to detect and quantify aggregates and fragments.
Other advanced analytical platforms include capillary electrophoresis (CE) , which can provide high-resolution separation of ADC variants, and ligand-binding assays (LBAs) , which are used to quantify the concentration of total antibody and conjugated antibody in biological samples. An integrated analytical approach, combining these various platforms, is crucial for a thorough understanding of the complex nature of ADCs and for guiding the development of safer and more effective therapies.
Table 3: Key Analytical Techniques for ADC Characterization
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Intact mass, average DAR, drug load distribution, conjugation site analysis, impurity identification. |
| Hydrophobic Interaction Chromatography (HIC) | Drug load distribution, quantification of unconjugated antibody. |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR, separation of ADC species. |
| Size Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments. |
| Capillary Electrophoresis (CE) | High-resolution separation of charge and size variants. |
| Ligand-Binding Assays (LBAs) | Quantification of total and conjugated antibody in biological matrices. |
Q & A
Q. What are the structural components of Mal-Phe-C4-VC-PAB-MMAE, and how do they contribute to its function in antibody-drug conjugates (ADCs)?
this compound comprises three critical components:
- Monomethyl auristatin E (MMAE) : A cytotoxic tubulin inhibitor that disrupts microtubule dynamics, inducing apoptosis in target cells .
- Mal-Phe-C4-VC-PAB linker : A protease-cleavable linker designed to release MMAE selectively in the tumor microenvironment (e.g., via cathepsin B). The "VC" (valine-citrulline) sequence enhances stability in circulation, while the maleimide (Mal) group enables conjugation to antibodies via cysteine residues .
- Conjugation chemistry : The maleimide-thiol reaction ensures site-specific attachment to antibodies.
Methodological Insight: To validate structural integrity, use mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm conjugation efficiency and purity .
Q. How can researchers optimize the synthesis of this compound to ensure reproducibility in ADC development?
Key steps include:
- Controlled stoichiometry : Maintain a 1:1 molar ratio of MMAE to the linker to prevent over- or under-conjugation.
- Reaction monitoring : Use UV-Vis spectroscopy to track maleimide consumption during conjugation.
- Purification : Employ size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to isolate homogeneous ADC species .
Data-Driven Tip: Include batch records detailing reaction pH, temperature, and solvent composition to address variability in synthesis yields .
Advanced Research Questions
Q. What methodologies are recommended to assess the stability of the Mal-Phe-C4-VC-PAB linker under physiological conditions?
- In vitro stability assays : Incubate the ADC in human plasma at 37°C and quantify free MMAE over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare cleavage rates in the presence/absence of protease inhibitors to identify degradation pathways .
- In vivo pharmacokinetic (PK) studies : Measure plasma concentrations of intact ADC and free MMAE in murine models to evaluate linker stability in vivo. Correlate findings with tumor regression data to optimize dosing schedules .
Contradiction Alert: If in vitro stability does not predict in vivo efficacy, investigate tumor-specific factors (e.g., pH, enzyme activity) using tumor homogenate assays .
Q. How can researchers resolve discrepancies between in vitro cytotoxicity data and in vivo efficacy for ADCs using this compound?
- Tumor penetration analysis : Use fluorescence microscopy with labeled antibodies to assess ADC distribution in 3D tumor spheroids or patient-derived xenografts (PDXs). Poor penetration may explain reduced in vivo efficacy despite high in vitro potency .
- Payload release quantification : Compare intracellular MMAE levels in in vitro cell lines versus in vivo tumors using LC-MS/MS. Inadequate linker cleavage in tumors may necessitate linker redesign .
Statistical Approach: Apply multivariate regression to isolate variables (e.g., antigen density, tumor stroma) contributing to efficacy gaps .
Q. What bioanalytical strategies are effective for quantifying free MMAE versus conjugated this compound in complex biological matrices?
- Immunocapture-LC-MS/MS : Use anti-MMAE antibodies to isolate conjugated species, followed by enzymatic digestion to release MMAE for quantification. This distinguishes intact ADC from free payload .
- Radiolabeling : Incorporate tritium (³H) into MMAE to track payload release kinetics in real-time, though this requires specialized facilities .
Data Validation: Cross-validate results with orthogonal methods (e.g., ELISA for ADC quantification) to minimize assay-specific biases .
Q. How should researchers design experiments to evaluate the impact of drug-to-antibody ratio (DAR) on the therapeutic window of this compound-based ADCs?
- DAR modulation : Synthesize ADC batches with DARs ranging from 2 to 8 using controlled conjugation conditions.
- Efficacy-toxicity profiling : Compare tumor growth inhibition (TGI) and off-target toxicity (e.g., liver enzyme elevation) in syngeneic models. High DAR (>4) often increases potency but exacerbates systemic toxicity .
- Pharmacokinetic modeling : Use compartmental models to correlate DAR with clearance rates and tumor accumulation .
Contradiction Management: If preclinical DAR optima differ from clinical outcomes, re-evaluate species-specific Fc receptor interactions or tumor microenvironment variations .
Q. What computational tools can predict the compatibility of this compound with novel antibody formats (e.g., bispecifics, nanobodies)?
- Molecular docking : Simulate linker-antibody interactions using software like Schrödinger or AutoDock to assess steric hindrance or aggregation risks.
- Machine learning (ML) : Train models on existing ADC datasets to forecast conjugation efficiency or stability for untested antibody scaffolds .
Validation Step: Cross-reference predictions with empirical data from in vitro stability assays to refine algorithms .
Tables for Methodological Reference
Q. Table 1. Key Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
